molecular formula C11H13NO2 B13526234 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

Cat. No.: B13526234
M. Wt: 191.23 g/mol
InChI Key: QKHZHBZGPDGOAG-UHFFFAOYSA-N
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Description

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound belonging to the oxazoline family. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazoline ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is typically carried out at room temperature, resulting in the formation of oxazolines with high stereospecificity .

Industrial Production Methods: In industrial settings, the synthesis of oxazolines can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed:

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Phenyl-4,5-dihydro-1,3-oxazole
  • 4,5-Dihydro-1,3-oxazoles
  • 4,5-Dihydro-1,3-oxazines

Comparison: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Biological Activity

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a compound belonging to the oxazoline family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

The molecular structure of this compound is defined by the following properties:

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
IUPAC Name1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol
InChIInChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3
Canonical SMILESCC(C1CC(=NO1)C2=CC=CC=C2)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazoline ring can modulate enzyme and receptor activities, while the phenyl group enhances binding affinity to these targets. This interaction can lead to significant biological effects such as apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of oxazolines have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazoline derivatives. For example:

  • A study demonstrated that a related compound increased p53 expression levels and activated caspase pathways in MCF-7 breast cancer cells, leading to apoptosis .
  • Molecular docking studies suggest that these compounds can bind effectively to estrogen receptors (ER), similar to established anticancer drugs like Tamoxifen .

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed examination revealed that this compound induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The IC50 value was found to be significantly lower than that of many standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityNotable Features
2-(4-Methylphenyl)-4,5-dihydrooxazoleModerate anticancerLacks phenolic hydroxyl group
4-(4-Chlorophenyl)-4,5-dihydrooxazoleStrong antimicrobialEnhanced lipophilicity
3-(Phenyl)-4,5-dihydrooxazoleLimited activityLess effective binding

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3

InChI Key

QKHZHBZGPDGOAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=NO1)C2=CC=CC=C2)O

Origin of Product

United States

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